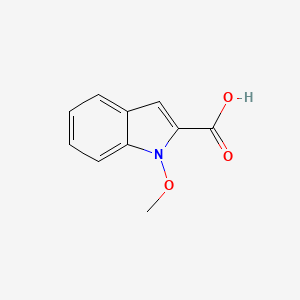

Indole-2-carboxylic acid, 1-methoxy-

Description

Evolution of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

Indole derivatives have long been a cornerstone of organic and medicinal chemistry, prized for their diverse biological activities. chim.itmdpi.commdpi.com The indole nucleus, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a versatile template for the design of novel therapeutic agents. chim.itmdpi.com Historically, natural products containing the indole moiety, such as tryptophan and serotonin, have revealed the fundamental role of this heterocycle in biological systems.

In recent decades, the focus has shifted towards the synthetic diversification of the indole scaffold to explore new chemical space and develop compounds with tailored properties. chim.itmdpi.com Researchers have developed a plethora of synthetic methodologies to access a wide range of substituted indoles, enabling the fine-tuning of their electronic and steric properties. This has led to the discovery of indole derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. chim.itmdpi.com The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for targeting a multitude of biological receptors.

Contextualization of Methoxy-Substituted Indole Carboxylic Acids in Academic Literature

Within the vast family of indole derivatives, those bearing both a methoxy (B1213986) and a carboxylic acid group have garnered significant attention. The methoxy group, a powerful electron-donating substituent, can profoundly influence the reactivity and biological activity of the indole ring system. chim.it Its placement on either the benzene or pyrrole portion of the indole nucleus can lead to distinct chemical and pharmacological profiles.

Academic literature is rich with studies on various isomers of methoxy-indole carboxylic acids. For instance, 5-methoxy-1H-indole-2-carboxylic acid and its derivatives have been explored for their potential in medicinal chemistry. acs.orgchemicalbook.cominnospk.com The synthesis of these compounds is well-documented, often employing classical indole syntheses like the Fischer, Bischler, or Reissert methods. acs.orgorgsyn.org The carboxylic acid functionality at the C2 position is a key feature, providing a handle for further synthetic modifications and acting as a potential coordinating group for metal ions in biological targets.

The position of the methoxy group is crucial. For example, research on 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy indole-2-carboxylic acids has demonstrated a range of chemical properties and potential applications. sigmaaldrich.comnih.govcas.orgnih.govalfa-chemistry.comnih.gov The specific focus of this article, Indole-2-carboxylic acid, 1-methoxy-, represents a less common substitution pattern where the methoxy group is attached to the indole nitrogen. This N-substitution can significantly alter the electronic nature of the pyrrole ring and the conformational preferences of the molecule, setting it apart from its C-methoxy counterparts.

Current Research Landscape and Future Trajectories for Indole-2-carboxylic acid, 1-methoxy-

While extensive research exists for C-methoxy substituted indole-2-carboxylic acids, the scientific literature on Indole-2-carboxylic acid, 1-methoxy- is comparatively sparse. This suggests that the full potential of this particular isomer remains largely untapped. The current research landscape is therefore more exploratory, focusing on the fundamental synthesis and characterization of N-methoxy indoles.

The synthesis of N-alkoxyindoles, including N-methoxyindoles, presents unique challenges and opportunities compared to their C-alkoxy counterparts. The N-O bond introduces a new dimension of reactivity and potential for rearrangement reactions. Future research is likely to focus on several key areas:

Development of Novel Synthetic Routes: Efficient and regioselective methods for the synthesis of 1-methoxy-indole-2-carboxylic acid and its derivatives are crucial for enabling further studies. This may involve the exploration of novel cyclization strategies or post-functionalization of the indole nucleus.

Investigation of Physicochemical Properties: A thorough understanding of the electronic properties, acidity, and conformational dynamics of 1-methoxy-indole-2-carboxylic acid is needed. This data will be essential for predicting its behavior in different chemical and biological environments.

Exploration of Reactivity: The presence of the N-methoxy group is expected to influence the reactivity of the indole ring, particularly at the C3 position. Studies on its behavior in various organic reactions will be critical for its application as a synthetic building block.

Screening for Biological Activity: Given the diverse bioactivities of other indole derivatives, it is highly probable that 1-methoxy-indole-2-carboxylic acid and its analogs will exhibit interesting pharmacological properties. Screening against a range of biological targets could uncover novel therapeutic leads.

The following sections will delve into the known and extrapolated details of Indole-2-carboxylic acid, 1-methoxy-, providing a comprehensive overview based on the available scientific knowledge.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16264-69-0 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

1-methoxyindole-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

UQPQAWFLYZMNRO-UHFFFAOYSA-N |

Canonical SMILES |

CON1C2=CC=CC=C2C=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Indole 2 Carboxylic Acid, 1 Methoxy

Established Indole (B1671886) Synthesis Approaches Applicable to 1-Methoxy- Derivatives

The construction of the indole ring system can be achieved through various named reactions, several of which are adaptable for the synthesis of N-alkoxyindoles. The following sections will discuss the application of the Fischer, Madelung, and Hemetsberger-Knittel syntheses for the preparation of 1-methoxyindole derivatives.

Fischer Indole Synthesis Adaptations for Methoxyindole Precursors

The Fischer indole synthesis, a venerable and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org

For the synthesis of 1-methoxyindole derivatives, the starting material would be a 1-methoxy-1-phenylhydrazine derivative. The presence of the methoxy (B1213986) group on the nitrogen can influence the electronic properties of the hydrazine and the subsequent cyclization. Research into the Fischer indole synthesis of methoxy-substituted phenylhydrazones has revealed certain peculiarities. For instance, the position of the methoxy group on the phenyl ring can lead to abnormal products due to cyclization occurring on the side of the substituent. nih.gov

A significant development in the synthesis of methoxyindole-2-carboxylic acid esters involves a process that optimizes the Fischer indole synthesis. This process includes the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp−Klingemann rearrangement and then the Fischer indole synthesis. researchgate.net This multi-step sequence has been shown to be efficient for producing 5-methoxy-1H-indole-2-carboxylic acid esters, which are valuable intermediates for pharmaceutical compounds. researchgate.net

| Stage | Description | Key Considerations for 1-Methoxy- Derivatives |

| Hydrazone Formation | Condensation of a 1-methoxy-1-phenylhydrazine with a pyruvate (B1213749) derivative (e.g., pyruvic acid or an ester). | The stability and reactivity of the N-methoxyphenylhydrazine are crucial. |

| Cyclization | Acid-catalyzed intramolecular cyclization of the N-methoxy-phenylhydrazone. | The choice of acid catalyst (Brønsted or Lewis acids) can influence the reaction rate and yield. wikipedia.orgnih.gov |

| Aromatization | Elimination of ammonia and a proton to form the aromatic indole ring. | The electronic effect of the 1-methoxy group can influence the stability of intermediates. |

Madelung Synthesis and Analogous Cyclization Protocols

The Madelung synthesis, first reported by Walter Madelung in 1912, is another classical method for indole formation. This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The typical reaction conditions involve the use of sodium or potassium alkoxides in solvents like hexane or tetrahydrofuran at temperatures ranging from 200–400 °C. wikipedia.org

The mechanism commences with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group on the aniline (B41778) ring. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org

For the synthesis of 1-methoxyindole-2-carboxylic acid, the precursor would be an N-acyl-N-methoxy-ortho-toluidine derivative. The high temperatures and strongly basic conditions of the traditional Madelung synthesis can be a limitation. However, modifications to this method have been developed to proceed under milder conditions. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification has been shown to be applicable to a variety of substituted anilines, including those with methoxy groups. wikipedia.org A one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, which proceeds without the use of transition metals. nih.gov

| Precursor Type | Reaction Conditions | Applicability to 1-Methoxy- Derivatives |

| N-(2-methyl-N-methoxyphenyl)acetamide | High temperature, strong base (e.g., NaOEt) | Potentially feasible, but harsh conditions may be a concern. |

| N-trimethylsilyl-N-methoxy-2-alkylanilines | Organolithium reagents | More amenable to substrates with functional groups like methoxy. wikipedia.org |

| N-(o-tolyl)benzamides | p-TolSO2Na, DBN, DMSO, 100 °C | A milder, metal-free approach for substituted indoles. nih.gov |

Hemetsberger–Knittel Reaction Pathways for Carboxylate Formation

The Hemetsberger–Knittel synthesis is a valuable method for the direct synthesis of indole-2-carboxylic esters. wikipedia.org This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring. wikipedia.org The starting azido esters are typically prepared through a condensation reaction between an aryl aldehyde and an α-azidoacetate. researchgate.net

The mechanism is believed to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org While the reaction generally provides good yields, the synthesis and stability of the azido starting material can be challenging. wikipedia.org

To apply this method for the synthesis of 1-methoxyindole-2-carboxylic acid, one would need to start with a precursor that leads to the formation of the N-methoxyindole ring. This would likely involve a more complex starting material or a subsequent N-methoxylation step after the indole ring formation. The Hemetsberger reaction is particularly useful for creating the indole-2-carboxylate functionality, which is a key feature of the target molecule. semanticscholar.org This method has been successfully employed in the synthesis of complex dihydroindoloindole systems, demonstrating its utility in constructing intricate heterocyclic frameworks. semanticscholar.orgresearchgate.net

Reductive Cyclization Strategies for Indole Ring Formation

Reductive cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including indoles. This approach typically involves the reduction of a nitro group ortho to a side chain that can participate in cyclization. For the synthesis of indole-2-carboxylic acid derivatives, a common precursor is an o-nitrophenylpyruvic acid or its ester.

The reduction of the nitro group, often with agents like zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation, generates an amino group in situ. google.com This amino group then readily attacks the adjacent ketone or a related functional group, leading to cyclization and subsequent dehydration to form the indole ring. A patent describes the synthesis of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate, followed by reduction with hydrazine hydrate. google.com

While direct examples of reductive cyclization to form 1-methoxyindole-2-carboxylic acid are less common in the readily available literature, the general principle can be adapted. This would necessitate starting with a precursor that already contains the N-methoxy group or a group that can be converted to it. For instance, a reductive cyclization of an appropriately substituted o-nitro precursor could be followed by N-methoxylation. Alternatively, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines to form fused benzimidazoles, suggesting that electrochemical approaches could be explored for indole synthesis as well. elsevierpure.comnih.gov

Process Development and Optimization in the Preparation of Methoxyindole-2-carboxylic Acid Esters

The efficient and scalable synthesis of methoxyindole-2-carboxylic acid esters is crucial for their application in pharmaceutical development. A notable example of process development focuses on the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from readily available malonates. researchgate.net This process was optimized for safety, high yield, and minimal waste generation, making it suitable for large-scale production. researchgate.net

The key areas of optimization in this process included: researchgate.net

Azo Coupling: The reaction of a diazonium salt with a malonate derivative was a critical step.

Japp-Klingemann Rearrangement: This rearrangement was optimized to efficiently produce the desired phenylhydrazone intermediate.

Fischer Indole Synthesis: The final cyclization step was fine-tuned to maximize the yield of the 5-methoxyindole-2-carboxylic acid ester.

The optimization of reaction conditions, such as temperature, solvent, and catalyst, is essential for achieving high efficiency and purity. For instance, in the synthesis of related indole derivatives, screening of various bases, starting materials, and reaction conditions has been shown to significantly impact the outcome of alkylation reactions. umw.edu

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially enhanced biological activities. The two primary transformations of the carboxylic acid are esterification and amide bond formation.

Esterification: The conversion of a carboxylic acid to an ester, known as the Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This is an equilibrium-controlled process, and the use of excess alcohol or the removal of water can drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid, tosic acid, or hydrochloric acid, can be employed. masterorganicchemistry.com

Amide Bond Formation: The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. This is often accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as hydroxybenzotriazole (HOBt). nih.gov This methodology has been successfully used to synthesize a variety of indole-2-carboxamides. nih.gov

The following table summarizes some common derivatization reactions of the carboxylic acid moiety:

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H2SO4), heat | Ethyl 1-methoxyindole-2-carboxylate |

| Amide Coupling | Amine, Coupling agents (e.g., EDC, HOBt), Base (e.g., DIPEA) | N-substituted 1-methoxyindole-2-carboxamide |

| Reduction | Reducing agent (e.g., LiAlH4) | (1-methoxy-1H-indol-2-yl)methanol |

| Decarboxylation | Heat or catalyst | 1-methoxyindole acs.org |

These derivatization strategies allow for the exploration of the structure-activity relationship of 1-methoxyindole-2-carboxylic acid derivatives, which is crucial for the development of new therapeutic agents. nih.gov

Functionalization of the Indole Core beyond Position 2

While the C-2 position offers a convenient handle for derivatization, the indole ring itself is amenable to a range of functionalization reactions, allowing for the introduction of substituents at other positions of the heterocyclic core.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the methoxy group on the nitrogen atom (N-1) influences the regioselectivity of these reactions. In general, electrophilic substitution on the indole ring occurs preferentially at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. chim.it

However, the N-methoxy group can direct electrophiles to other positions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions at the C-2 position, indicating the significant electronic influence of the substituents on the indole ring's reactivity. clockss.orgnii.ac.jp This suggests that the electronic nature of both the N-1 substituent and other groups on the benzene (B151609) portion of the indole ring plays a crucial role in determining the outcome of substitution reactions.

Palladium-catalyzed reactions are powerful tools for the construction and functionalization of heterocyclic systems, including indoles. These reactions can be employed to form the indole ring itself or to introduce substituents onto a pre-existing indole core. Palladium-catalyzed cyclization of appropriately substituted anilines is a common strategy for indole synthesis. organicreactions.orgorganic-chemistry.orgmdpi.com For example, the intramolecular cyclization of 2-alkynylanilines can lead to the formation of the indole nucleus. organic-chemistry.orgmdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be utilized to introduce aryl, vinyl, and alkynyl groups, respectively, onto the indole scaffold, typically at halogenated positions. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving the desired outcome.

Bis-indolyl compounds, particularly bis(indolyl)methanes, are an important class of molecules with diverse biological activities. chim.it These are typically synthesized through the electrophilic substitution reaction of an indole with an aldehyde or ketone, often catalyzed by a Lewis or Brønsted acid. researchgate.net

The reaction of a 1-methoxyindole derivative with an aldehyde would be expected to proceed via electrophilic attack of the protonated aldehyde at the electron-rich C-3 position of two indole molecules, leading to the formation of a bis(1-methoxyindolyl)methane. Various catalysts have been employed for this transformation, including nickel sulfate hexahydrate (NiSO₄·6H₂O) in ethanol at room temperature. The use of methoxy-substituted indoles in these reactions can influence the reactivity and the properties of the resulting bis-indolyl products. nih.gov The reaction is generally high-yielding and proceeds under mild conditions.

Table 3: Catalysts for Bis(indolyl)methane Synthesis

| Catalyst | Solvent | Temperature |

|---|---|---|

| NiSO₄·6H₂O | Ethanol | Room Temperature |

| Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Various | Various |

Reactivity Profiles of the 1-Methoxy Substituent

The 1-methoxy group of 1-methoxy-1H-indole-2-carboxylic acid displays a distinct reactivity profile, primarily centered around the nature of the nitrogen-oxygen single bond. This bond can be activated under certain conditions, leading to a range of chemical transformations.

One notable aspect of the reactivity of N-methoxyindoles is their potential for ambiphilic reactivity. While the indole ring is typically electron-rich and nucleophilic at the C3 position, the presence of the 1-methoxy group can alter this behavior. Through σ-activation/π-deactivation, N-methoxyindoles can exhibit an unprecedented ambiphilic nature, acting as both an N1-electrophile and a C3-nucleophile. This reactivity can be triggered by Lewis acids, which activate the N-O bond. This activation makes the N1 position susceptible to nucleophilic attack, a reactivity pattern that expands the umpolung, or reverse polarity, chemistry of indoles.

The cleavage of the N-O bond is a key transformation of the 1-methoxy substituent. This cleavage can be influenced by the reaction conditions and the presence of other functional groups on the indole scaffold. For instance, in the context of related N-alkoxyindoles, these compounds can be synthesized from N-hydroxyindoles, and conversely, the N-O bond can be cleaved to regenerate the N-hydroxyindole or lead to other products. The stability of the 1-methoxy group is therefore a critical factor in the synthetic utility and chemical behavior of 1-methoxy-1H-indole-2-carboxylic acid.

Further research findings on the specific chemical transformations of the 1-methoxy group in 1-methoxy-1H-indole-2-carboxylic acid under various conditions, such as acidic, basic, or in the presence of specific reagents, would provide a more complete understanding of its reactivity.

Advanced Structural Characterization and Theoretical Investigations of Indole 2 Carboxylic Acid, 1 Methoxy

Molecular Spectroscopy for Elucidation of Molecular Architecture

Spectroscopic methods offer profound insights into the electronic and vibrational properties of molecules, serving as foundational tools for structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environment of atomic nuclei. For Indole-2-carboxylic acid, 1-methoxy- , ¹H and ¹³C NMR would provide critical data on the disposition of atoms within the molecule.

In a related compound, 5-methoxy-1H-indole-2-carboxylic acid, the proton NMR spectrum in DMSO-d₆ shows characteristic shifts. The N-H proton typically appears as a broad singlet around 11.6 ppm, while the carboxylic acid proton is observed further downfield, near 12.9 ppm. The aromatic protons on the indole (B1671886) ring exhibit signals between 6.9 and 7.4 ppm, with their specific shifts and coupling constants dictated by their positions relative to the methoxy (B1213986) and carboxylic acid groups. chemicalbook.com The methoxy group's protons present as a sharp singlet around 3.77 ppm. chemicalbook.com

For Indole-2-carboxylic acid, 1-methoxy- , one would anticipate a distinct NMR profile. The absence of the N-H proton signal would be a key differentiator. The protons of the N-methoxy group would likely appear as a singlet in a region characteristic for O-methyl groups. The chemical shifts of the aromatic protons on the benzene (B151609) ring would be influenced by the N-methoxy group, leading to a different pattern compared to the 5-methoxy isomer.

Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom. In the analogous 1-methylindole-2-carboxylic acid, the carboxyl carbon resonates significantly downfield. The carbons of the indole ring would have distinct shifts based on their electronic environment, influenced by the electron-donating or -withdrawing nature of the substituents.

A detailed analysis of the ¹H and ¹³C NMR spectra for Indole-2-carboxylic acid, 1-methoxy- would allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of its molecular connectivity in solution.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Indole-2-carboxylic acid, 1-methoxy- (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | ~13.0 | Broad Singlet |

| Aromatic H | 7.0 - 7.8 | Multiplets |

| Aromatic H | 7.0 - 7.8 | Multiplets |

| Aromatic H | 7.0 - 7.8 | Multiplets |

| Aromatic H | 7.0 - 7.8 | Multiplets |

| N-Methoxy (N-OCH₃) | ~4.0 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the N-O stretching of the N-methoxy group would be expected in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

In comparison, the IR spectrum of 5-methoxy-1H-indole-2-carboxylic acid shows a broad band for the O-H stretch and a characteristic N-H stretching vibration around 3336 cm⁻¹, which would be absent in the 1-methoxy derivative. mdpi.com The positions and intensities of the aromatic C-H bending vibrations in the 900-650 cm⁻¹ region can also provide information about the substitution pattern of the benzene ring.

Interactive Data Table: Expected IR Absorption Bands for Indole-2-carboxylic acid, 1-methoxy-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Carboxylic Acid/Ether) | 1200-1300 | Medium |

| N-O Stretch | ~1000-1100 | Medium |

| Aromatic C-H Bending | 650-900 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

For Indole-2-carboxylic acid, 1-methoxy- (C₁₀H₉NO₃), the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the carboxylic acid group (CO₂H) or the methoxy group (OCH₃) would result in characteristic fragment ions. For example, in the mass spectrum of the related 1-methylindole-2-carboxylic acid, fragmentation pathways can be observed. nist.gov

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray crystallography offers a definitive view of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction for Atomic Arrangement Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for Indole-2-carboxylic acid, 1-methoxy- . It would also reveal the planarity of the indole ring system and the orientation of the carboxylic acid and N-methoxy substituents relative to the ring.

Polymorphism Studies and Crystal Packing Diversity

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. Studies on 5-methoxy-1H-indole-2-carboxylic acid have identified at least two polymorphic forms, which differ in their hydrogen bonding patterns and crystal packing. mdpi.com In one polymorph, the N-H group acts as a hydrogen bond donor to the oxygen of a carboxylic acid group, while in another, it donates to the oxygen of a methoxy group. mdpi.com

For Indole-2-carboxylic acid, 1-methoxy- , the absence of the N-H proton eliminates this specific hydrogen bonding capability. However, other weak intermolecular interactions, such as C-H···O contacts and π-π stacking of the indole rings, would play a significant role in dictating the crystal packing. A systematic investigation of crystallization conditions could potentially reveal the existence of different polymorphs for this compound, each with a unique three-dimensional arrangement. The diversity in crystal packing would be primarily governed by the interplay of the strong carboxylic acid dimerization and other weaker, non-covalent interactions.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state architecture of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is fundamentally governed by a network of specific, directional intermolecular interactions, primarily hydrogen bonds. The study of its polymorphic forms reveals how subtle shifts in these interactions can lead to distinct crystalline structures. mdpi.com

In one recently discovered polymorph, designated as polymorph 2, the molecules organize into centrosymmetric cyclic dimers. mdpi.comnih.gov This arrangement is facilitated by strong, double O−H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.comnih.gov These dimer units are further interconnected into a more complex three-dimensional structure through N−H⋯O hydrogen bonds, where the indole N-H group acts as the donor and the oxygen atom of the methoxy group serves as the acceptor. mdpi.com This is a notable distinction from another known form, polymorph 1, where the acceptor for the N-H group is the carboxylic oxygen. mdpi.com

In contrast, polymorph 1 does not feature the cyclic O−H⋯O dimers. Instead, its molecules form ribbons composed of two independent molecular chains. These chains are held together by a combination of O–H⋯O and N–H⋯O intermolecular hydrogen bonds. mdpi.com In this arrangement, the oxygen atom of the carboxylic group acts as an acceptor for both types of hydrogen bonds. mdpi.comresearchgate.net

| Interaction Type | Polymorph 1 | Polymorph 2 |

|---|---|---|

| O−H⋯O Bonding Motif | Forms ribbons via O–H⋯O and N–H⋯O bonds; no cyclic dimers. mdpi.com | Forms cyclic dimers via double O−H⋯O bonds. mdpi.comnih.gov |

| N−H⋯O Bond Acceptor | Oxygen atom of the carboxylic group. mdpi.com | Oxygen atom of the methoxy group. mdpi.com |

| Key Structural Unit | Interlinked molecular chains forming ribbons. mdpi.com | Cyclic dimers. mdpi.com |

| Other Significant Contacts | C–H⋯O interactions present. mdpi.com | C–H⋯O interactions are crucial in building the crystal structure. mdpi.com |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has proven to be an indispensable tool for elucidating the electronic structure and properties of MI2CA, providing insights that complement experimental findings. mdpi.comnih.gov Researchers have employed the ωB97X-D functional, which is adept at accounting for dispersion forces, crucial for accurately modeling non-covalent interactions. mdpi.com To ensure a comprehensive description of the molecular system, calculations have been performed with robust basis sets such as 6-31++G(d,p) and the more extensive aug-cc-pVTZ. mdpi.comnih.gov

These computational studies are not limited to isolated molecules (monomers) but have been extended to dimeric and trimeric structures. mdpi.comnih.gov This approach allows for a more realistic modeling of the condensed phase, enabling the direct investigation of hydrogen bonding and other intermolecular forces that dictate the crystal structure. nih.gov The results from these DFT calculations, including optimized geometries, show excellent agreement with the structural parameters obtained from single-crystal X-ray diffraction, thereby validating the computational model. mdpi.comresearchgate.net The calculated bond lengths and angles for the most stable conformer align well with experimental data, reinforcing the accuracy of the theoretical approach. researchgate.netresearchgate.net

| Parameter | Specification | Reference |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | mdpi.comnih.gov |

| Functional | ωB97X-D | mdpi.com |

| Basis Sets | 6-31++G(d,p), aug-cc-pVTZ | mdpi.comnih.gov |

| Studied Systems | Monomers, Dimers, Trimers | mdpi.comnih.gov |

| Key Applications | Geometry Optimization, Vibrational Frequency Calculation, Analysis of Intermolecular Interactions | mdpi.comnih.gov |

While DFT is widely used, higher-level ab initio methods provide another layer of accuracy for studying molecular properties. For the parent compound, indole-2-carboxylic acid (I2CA), theoretical studies have utilized both Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) methods, alongside DFT, to perform a thorough conformer analysis. researchgate.net

These investigations focused on four possible conformers of the I2CA monomer, which differ in the relative orientation of the atoms within the carboxylic group. researchgate.net The calculations consistently revealed that the most stable conformer is the one in which the hydroxyl (OH) group is in an anti position relative to the indole N-H group. researchgate.net The presence of this specific conformer in the solid state was subsequently confirmed by single-crystal X-ray diffraction, demonstrating the predictive power of these high-level computational methods in determining the most energetically favorable molecular geometries. researchgate.net Such studies are crucial for understanding the intrinsic properties of the molecule before considering the effects of crystal packing.

The synergy between computational simulations and experimental spectroscopy is critical for the unambiguous assignment of vibrational modes. For MI2CA, harmonic frequency calculations were performed using DFT (ωB97X-D) to generate theoretical infrared (IR) spectra. mdpi.com

In addition to visualization, DFT calculations performed on dimeric and trimeric clusters of MI2CA provide quantitative estimates of the interaction energies associated with the hydrogen bonding networks. mdpi.comnih.gov These calculations confirm the strength of the O−H⋯O and N−H⋯O bonds that are fundamental to the supramolecular assembly. mdpi.com While explicit calculations of the complete crystal lattice energy for MI2CA are not detailed in the provided sources, such calculations are a standard computational technique used to compare the relative stabilities of different polymorphic forms. For example, studies on other molecular crystals have shown that weaker lattice energies can correlate with a lower threshold for dissociation. cardiff.ac.uk

Conformational analysis explores the different spatial arrangements of a molecule and their corresponding potential energies. For MI2CA, the existence of at least two polymorphs is direct experimental evidence of a complex conformational landscape, where different conformers can be trapped in the solid state under specific crystallization conditions. mdpi.com The two observed polymorphs, one built from cyclic dimers and the other from hydrogen-bonded ribbons, represent two distinct low-energy minima on the potential energy surface for the aggregated state. mdpi.com

More detailed theoretical studies on the parent molecule, I2CA, have systematically explored the conformational possibilities of the monomer. researchgate.net By rotating the carboxylic acid group relative to the indole ring, researchers identified four potential conformers. Ab initio and DFT calculations were used to map the energy landscape, confirming that the anti conformer (with respect to the N-H and O-H groups) is the global minimum in the gas phase. researchgate.net This foundational analysis of the monomer's energy landscape is the first step toward understanding the more complex energy surfaces that govern crystallization and polymorphism.

Biological and Biochemical Research on Indole 2 Carboxylic Acid, 1 Methoxy and Its Derivatives

Biological Origin and Metabolic Pathways

The biological and metabolic profile of Indole-2-carboxylic acid, 1-methoxy- is primarily understood through its chemical relationships with other indole (B1671886) derivatives, as direct research into its natural occurrence is limited.

While various indolecarboxylic acids and their derivatives are recognized as plant metabolites, there is limited scientific literature identifying Indole-2-carboxylic acid, 1-methoxy- as a naturally occurring compound in plants. Indolic secondary metabolites, such as derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid, are known to be synthesized by plants like Arabidopsis thaliana as part of their defense mechanisms. researchgate.net The related compound, 5-methoxyindole-2-carboxylic acid, is also described as a plant metabolite. ebi.ac.uk However, specific evidence for the natural biosynthesis of the 1-methoxy- isomer in plant species is not prominently documented in available research.

Indole-2-carboxylic acid, 1-methoxy- serves as a documented chemical precursor in the synthesis of Indole-2-carboxylic acid. orgsyn.org Specifically, Indole-2-carboxylic acid can be prepared through the reduction of 1-methoxyindole-2-carboxylic acid using zinc and acetic acid. orgsyn.org

This relationship is significant because Indole-2-carboxylic acid and its derivatives are valuable starting materials in the synthesis of more complex natural products. The acid or its ester form is a readily accessible indole compound that can be used as a precursor for synthesizing indole-2-acylamino derivatives. These derivatives, in turn, are of interest as model compounds for studying the synthesis of alkaloids, a large and biologically active class of natural products. orgsyn.orgegpat.com

Table 1: Synthetic Relationship of Indole-2-carboxylic acid, 1-methoxy-

| Precursor Compound | Reaction | Product | Application of Product |

|---|---|---|---|

| Indole-2-carboxylic acid, 1-methoxy- | Reduction with zinc and acetic acid orgsyn.org | Indole-2-carboxylic acid | Precursor in model studies of alkaloid synthesis orgsyn.org |

There is currently a lack of scientific reports detailing the natural occurrence or production of Indole-2-carboxylic acid, 1-methoxy- by microorganisms. The indole core is a common bioactive fragment found in compounds produced by gut microbiota, fungi, and bacteria. researchgate.net For instance, research has identified the production of a different isomer, 6-methoxy-1H-Indole-2-carboxylic acid, by the soil bacterium Bacillus toyonensis, where it exhibits antifungal properties. mdpi.comnih.gov However, similar microbial production pathways for the 1-methoxy- isomer have not been described.

The metabolic pathways for Indole-2-carboxylic acid, 1-methoxy- are not well-defined, and it is not recognized as a metabolite in the eumelanin (B1172464) biosynthesis pathway. The formation of eumelanin, the dark pigment in skin and hair, involves specific indole precursors. mdpi.com The key intermediates in this pathway are 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comnih.gov Subsequent metabolic conversion of these eumelanin precursors can involve O-methylation, leading to the formation and excretion of compounds such as 6-hydroxy-5-methoxyindole-2-carboxylic acid and 5-hydroxy-6-methoxyindole-2-carboxylic acid. mdpi.com These compounds have methylation on the benzene (B151609) ring (positions 5 or 6) of the indole structure, which is fundamentally different from the N-methylation at position 1 found in Indole-2-carboxylic acid, 1-methoxy-.

Mechanistic Studies of Biological Activities at a Molecular/Cellular Level (excluding clinical or safety)

Direct research on the molecular mechanisms of Indole-2-carboxylic acid, 1-methoxy- is scarce. The biological activities of methoxyindole carboxylic acids are often highly dependent on the position of the methoxy (B1213986) group, as illustrated by the distinct activities of its isomers.

There is no specific evidence in the scientific literature to suggest that Indole-2-carboxylic acid, 1-methoxy- functions as a modulator or inhibitor of the enzyme dihydrolipoyl dehydrogenase (DLDH, also known as dihydrolipoamide (B1198117) dehydrogenase).

In contrast, its isomer, 5-methoxyindole-2-carboxylic acid (MICA), is a well-documented inhibitor of mitochondrial DLDH. mdpi.comresearchgate.net DLDH is a critical enzyme that functions as the E3 component in several multienzyme complexes, including the pyruvate (B1213749) dehydrogenase complex. nih.gov The inhibition of DLDH by 5-MICA is a key aspect of its biological activity, including its effects on gluconeogenesis and its potential neuroprotective properties. researchgate.netresearchgate.netacs.org This specific enzyme-inhibiting activity has not been reported for Indole-2-carboxylic acid, 1-methoxy-, highlighting the critical role of isomer configuration in determining molecular function.

Table 2: Comparative Biological Activity of Methoxyindole-2-carboxylic Acid Isomers

| Compound | Biological Role / Activity | Supporting Evidence |

|---|---|---|

| Indole-2-carboxylic acid, 1-methoxy- | Chemical precursor for Indole-2-carboxylic acid synthesis. orgsyn.org | Zinc and acetic acid reduction yields Indole-2-carboxylic acid. orgsyn.org |

| No reported activity as a Dihydrolipoyl Dehydrogenase inhibitor. | N/A | |

| 5-Methoxyindole-2-carboxylic acid (MICA) | Known inhibitor of mitochondrial Dihydrolipoyl Dehydrogenase (DLDH). mdpi.comresearchgate.net | Studied for its effects on gluconeogenesis and neuroprotection. researchgate.netacs.org |

| Identified as a plant metabolite. ebi.ac.uk | Documented in chemical and biological databases. ebi.ac.uk | |

| 6-Methoxy-1H-indole-2-carboxylic acid | Antifungal metabolite produced by Bacillus toyonensis. mdpi.comnih.gov | Isolated and characterized from bacterial culture. mdpi.comnih.gov |

Receptor Binding and Allosteric Modulation Studies (e.g., CysLT1, CB1, PPARγ, EGFR)

Derivatives of the indole-2-carboxylic acid scaffold have been investigated for their ability to bind to and modulate various receptors, demonstrating a wide range of pharmacological potential.

Cysteinyl Leukotriene Receptor 1 (CysLT1) The cysteinyl leukotrienes (CysLTs) are inflammatory mediators implicated in conditions like asthma. nih.govacs.org Their effects are primarily mediated through the CysLT1 receptor, a G protein-coupled receptor (GPCR). nih.gov Research has identified derivatives of indole-2-carboxylic acid as potent and selective CysLT1 antagonists. For instance, a high-throughput screening identified an indole derivative with a unique indole-2-carboxylic acid moiety as a micromolar CysLT1 antagonist (IC₅₀ of 0.66 ± 0.19 μM). acs.org Further optimization led to the discovery of highly potent and selective CysLT1 antagonists, with one derivative showing an IC₅₀ value of 0.0059 ± 0.0011 μM for CysLT1. nih.govacs.org Studies have confirmed that the carboxylic acid group at the C-2 position of the indole ring is crucial for this antagonist activity. acs.org

Cannabinoid Receptor 1 (CB1) The CB1 receptor, another GPCR, is a key target in the central nervous system and peripheral tissues. nih.govacs.org Indole-2-carboxamides have been identified as a viable template for developing allosteric modulators of the CB1 receptor. nih.gov The prototypical allosteric modulator, ORG27569, is an indole-2-carboxamide that enhances the binding of CB1 agonists while inhibiting agonist-induced G-protein coupling. nih.gov This compound can induce CB1 receptor internalization and activate ERK signaling pathways independent of G-proteins, suggesting a role for β-arrestin-mediated signaling. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.gov

Epidermal Growth Factor Receptor (EGFR) The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, is implicated in various cancers. nih.gov Several indole-2-carboxamide derivatives have been developed as potent inhibitors of both wild-type (EGFRWT) and mutant EGFR (EGFRT790M). nih.govtandfonline.com Certain compounds demonstrated potent antiproliferative activity with GI₅₀ values as low as 29 nM. tandfonline.com The most active derivatives exhibited significant inhibitory activity against both EGFR variants. For example, compounds 5f and 5g in one study showed IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, against EGFRT790M, comparable to the drug osimertinib. tandfonline.com

Table 1: Receptor Binding and Inhibition Data for Indole-2-carboxylic Acid Derivatives

| Compound/Derivative Class | Target Receptor | Activity Type | Reported Value (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxylic acid derivative (17k) | CysLT1 | Antagonist | IC₅₀: 0.0059 µM | nih.govacs.org |

| 1H-Indole-2-carboxylic acid derivative (1) | CysLT1 | Antagonist | IC₅₀: 0.66 µM | acs.org |

| Indole-2-carboxamide (ORG27569) | CB1 | Allosteric Modulator | Not specified | nih.govnih.gov |

| Indole-2-carboxamide (5f) | EGFRT790M | Inhibitor | IC₅₀: 9.5 nM | tandfonline.com |

| Indole-2-carboxamide (5g) | EGFRT790M | Inhibitor | IC₅₀: 11.9 nM | tandfonline.com |

| Indole-2-carboxamide (5d) | EGFRWT | Inhibitor | IC₅₀: 68 nM | tandfonline.com |

| Indole-2-carboxamide (Va) | EGFR | Inhibitor | IC₅₀: 71 nM | nih.gov |

| Indole-2-carboxamide derivative (Va) | General | Antiproliferative | GI₅₀: 26 nM | nih.gov |

Antioxidant Mechanisms: Radical Scavenging Properties and Redox Chemistry

While direct studies on the 1-methoxy isomer are limited, research on related methoxy-indole-2-carboxylic acids provides insight into their antioxidant potential. 5-methoxy-1H-indole-2-carboxylic acid (5MICA) has been noted for its potential to reduce oxidative stress. mdpi.com

Hydrazone derivatives of 5MICA have been specifically studied for their radical scavenging properties. mdpi.comresearchgate.net Using luminol-enhanced chemiluminescence, these compounds were shown to effectively scavenge superoxide (B77818) radicals. mdpi.comuctm.edu The antioxidant effect varies depending on the specific derivative and the radical-generating system. For instance, while two different hydrazone derivatives of 5MICA both scavenged superoxide, they showed opposite effects in a xanthine/xanthine oxidase system. mdpi.comuctm.edu Importantly, these hydrazones did not exhibit pro-oxidant effects under conditions of iron-induced oxidative stress, a desirable property for therapeutic antioxidants. researchgate.netuctm.edu The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging capabilities across multiple model systems. researchgate.netuctm.edu

Antimicrobial and Antifungal Activity Mechanisms at the Cellular Level

The indole nucleus is a common feature in compounds with antimicrobial and antifungal properties. nih.gov Research has identified specific methoxy-indole-2-carboxylic acid isomers as potent antimicrobial agents.

A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), an antifungal metabolite produced by the bacterium Bacillus toyonensis. nih.govnih.govmdpi.com This compound has demonstrated significant antimycotic activity against human pathogens like Candida albicans and Aspergillus niger. nih.gov The proposed mechanism of action for related indole carboxylic acid derivatives, such as toyoncin, involves causing cell membrane damage in the target pathogen. nih.govmdpi.com

Furthermore, synthetic derivatives of indole-2-carboxylic acid have been developed and tested for broad-spectrum antimicrobial activity. Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives showed excellent antibacterial and antifungal activity, with some compounds being 10–50 times more active than reference antibiotics like ampicillin. nih.gov Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme essential for bacterial cell wall synthesis. nih.gov The antifungal activity is proposed to occur via inhibition of 14α-lanosterol demethylase (CYP51), an enzyme crucial for fungal membrane integrity. nih.gov

Anti-proliferative Mechanisms in Cellular Models (e.g., apoptosis induction, cell cycle arrest)

The indole-2-carboxylic acid scaffold is frequently utilized in the design of anti-cancer agents, with derivatives demonstrating potent anti-proliferative effects through various cellular mechanisms. mdpi.com

Apoptosis Induction A primary mechanism is the induction of apoptosis. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent apoptosis inducers. nih.gov The lead compound from this series was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov The likely mechanism of action for these compounds is the inhibition of tubulin polymerization. nih.gov

Other derivatives act by modulating key proteins in the apoptotic pathway. For example, some indole-2-carboxamides function as EGFR inhibitors, and their anti-proliferative effect is linked to the downstream induction of apoptosis. nih.govtandfonline.com This is often confirmed by measuring the activation of effector caspases, such as caspase-3. nih.govtandfonline.com Two potent EGFR-inhibiting derivatives, compounds 5f and 5g, increased caspase-3 levels by approximately eight-fold in a pancreatic cancer cell line, confirming their role as apoptosis inducers. nih.govtandfonline.com Indole-2-carboxylic acids have also been shown to induce hallmarks of apoptosis, such as cytochrome c release and caspase-3/7 activation, by directly inhibiting the anti-apoptotic protein MCL-1. researchgate.net

Cell Cycle Arrest In addition to apoptosis, cell cycle arrest is another key anti-proliferative mechanism. Novel 1H-indole-2-carboxylic acid derivatives designed to target the 14-3-3η protein were shown to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Indole-2-carboxylic Acid Derivatives

| Derivative Class | Cancer Cell Line | Mechanism | Reported Value (EC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Benzylidene-hydrazide (9b) | T47D Breast Cancer | Apoptosis Induction | EC₅₀: 0.1 µM | nih.gov |

| Benzylidene-hydrazide (9b) | T47D Breast Cancer | Growth Inhibition | GI₅₀: 0.9 µM | nih.gov |

| N-benzyl-carbohydrazide (4e) | MCF-7, A549, HCT | Cytotoxicity | IC₅₀: ~2 µM (average) | mdpi.com |

| Indole-2-carboxamide (C11) | Liver Cancer (Bel-7402) | Cell Cycle Arrest | Not specified | nih.gov |

| Indole-2-carboxamide (5g) | Multiple | EGFR Inhibition | GI₅₀: 47 nM | tandfonline.com |

Structure-Activity Relationship (SAR) Investigations for Target Interaction

SAR studies are crucial for optimizing the indole-2-carboxylic acid scaffold for specific biological targets.

For CysLT1 receptor antagonists , the carboxylic acid group at the C-2 position of the indole ring is considered essential for activity, likely mimicking the C1-carboxylic acid of the natural ligand, LTD₄. acs.org

In the case of CB1 receptor allosteric modulators , SAR studies on indole-2-carboxamides have highlighted several key structural requirements. These include a specific chain length at the C-3 position, an electron-withdrawing group at the C-5 position, the length of the linker between the amide and a terminal phenyl ring, and the nature of substituents on that phenyl ring. nih.gov These features significantly impact both binding affinity (KB) and binding cooperativity (α). nih.gov

For anti-proliferative agents , SAR has shown that substitution at the C-3 position of the indole ring is important for apoptotic activity. nih.gov In a series of benzylidene-hydrazides, moving from a methyl to a phenyl group at C-3 resulted in a 20-fold increase in activity. nih.gov For HIV-1 integrase inhibitors based on this scaffold, introducing a bulky hydrophobic group at the C-3 position was proposed to fill a hydrophobic cavity in the enzyme's active site, thereby improving potency. nih.govnih.gov Additionally, adding a halogenated phenyl group at the C-5 or C-6 position was suggested to enhance π-π stacking interactions with viral DNA. nih.gov

Finally, for HIV-1 fusion inhibitors that target the gp41 protein, SAR studies on bis-indole derivatives revealed that the shape, charge, and hydrophobic surface area are critical for fitting into a key hydrophobic pocket on the protein. acs.orgnih.gov

Indole-2-carboxylic acid, 1-methoxy- as a Scaffold for Chemical Biology Probes

The favorable and tunable biological activities of indole-2-carboxylic acid and its methoxy derivatives make this scaffold an excellent starting point for the development of chemical biology probes. These probes are valuable tools for studying biological processes and validating drug targets.

For example, the inherent fluorescence of the indole nucleus can be exploited. A derivative of 5-methoxyindole-2-carboxylic acid has been used as a reactant in the preparation of a fluorescent small molecule probe for in vivo lipid imaging. sigmaaldrich.com The potent and selective nature of derivatives targeting specific enzymes makes them ideal for creating activity-based probes or inhibitors for target validation studies. Reactants based on 5-methoxyindole-2-carboxylic acid have been used to synthesize inhibitors for Indoleamine 2,3-dioxygenase (IDO) and Mycobacterium tuberculosis pantothenate synthetase, demonstrating the scaffold's utility in developing tools to investigate disease-relevant enzymes. sigmaaldrich.com

Future Directions and Emerging Research Avenues for Indole 2 Carboxylic Acid, 1 Methoxy

Development of Novel and Efficient Synthetic Routes

The synthesis of methoxy-substituted indoles has traditionally relied on established methods like the Fischer, Bischler, and Hemetsberger indole (B1671886) syntheses. chim.it However, the synthesis of N-alkoxyindoles, including the 1-methoxy variant, presents unique challenges and opportunities for innovation.

Future research should focus on developing synthetic pathways that are not only high-yielding but also scalable and environmentally benign. Key areas for exploration include:

Advanced Fischer Indole Synthesis: The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds. thermofisher.comwikipedia.org While it was used in the first synthesis of 1-methyl-2-indolecarboxylic acid, the yields were initially low. alfa-chemistry.com Future work could explore the use of N-methoxy-phenylhydrazine and pyruvic acid derivatives under optimized conditions, potentially using microwave-assisted synthesis or novel acid catalysts to improve efficiency and reduce reaction times. wikipedia.orgalfa-chemistry.com A modern variation, the Buchwald modification, utilizes palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering another potential route. wikipedia.org

Hemetsberger-Knittel Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. synarchive.comwikipedia.org Although it can provide good yields, the instability of the azide (B81097) starting material is a drawback. wikipedia.orgchemeurope.com Research into stabilizing these precursors or developing in-situ generation methods could make this route more attractive. Applying microwave and flow chemistry has shown promise in enhancing the versatility of this synthesis for other indoles and could be adapted for the 1-methoxy target. sigmaaldrich.com

Novel Cyclization Strategies: Exploration of entirely new synthetic strategies is crucial. This could involve transition-metal-catalyzed C-H activation and functionalization of appropriately substituted N-methoxy aniline (B41778) derivatives. acs.org Carbonylative approaches, which use carbon monoxide to introduce carbonyl groups, are also emerging as powerful tools for synthesizing and functionalizing indoles and could be adapted for this specific compound. beilstein-journals.org

Table 1: Comparison of Potential Synthetic Routes for Indole-2-carboxylic acid, 1-methoxy-

| Synthetic Method | General Principle | Potential Advantages for 1-methoxy- Variant | Areas for Future Research |

| Fischer Indole Synthesis | Condensation of an N-methoxy-phenylhydrazine with a pyruvate (B1213749) derivative under acidic conditions. thermofisher.comalfa-chemistry.com | Well-established; versatile for various substitutions. wikipedia.org | Optimization of catalysts (Brønsted/Lewis acids), reaction conditions (microwave, flow chemistry), and investigation of the Buchwald modification. wikipedia.orgsigmaaldrich.com |

| Hemetsberger-Knittel Synthesis | Thermal reaction of an α-azido-acrylate ester. synarchive.comchemeurope.com | Typically high yields for indole-2-carboxylates. wikipedia.org | Improving the synthesis and stability of the N-methoxy-substituted azide precursor; exploring photolytic or alternative energy sources for decomposition. chemeurope.com |

| Modern Coupling Reactions | Transition-metal-catalyzed intramolecular cyclization of functionalized N-methoxy anilines. | High efficiency and functional group tolerance. | Development of suitable precursors and catalyst systems for N-O bond formation and subsequent cyclization. |

Exploration of Derivatization Strategies for Advanced Functionalization

The Indole-2-carboxylic acid, 1-methoxy- scaffold possesses multiple reactive sites, making it an excellent candidate for derivatization to create a library of novel compounds with tailored properties. Future research should systematically explore reactions at the carboxylic acid group, the indole ring, and the methoxy (B1213986) group.

Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for creating amides, esters, and acyl hydrazides. researchgate.net Coupling with various amines or alcohols can generate a diverse set of derivatives. For instance, creating indole-2-carboxamides has been a successful strategy for developing modulators of biological targets in other indole series. eurjchem.comresearchgate.net

Indole Ring Functionalization: The electron-rich indole nucleus is susceptible to electrophilic substitution. The 1-methoxy group will influence the regioselectivity of these reactions, directing new substituents to specific positions on the benzene (B151609) portion of the ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation should be investigated to understand this directing effect and produce new functionalized cores. Furthermore, modern cross-coupling reactions, like Suzuki and Buchwald-Hartwig couplings, can be employed to introduce aryl or amino groups at specific positions, a strategy used effectively for other indole-2-carboxylic acid derivatives. nih.govnih.gov

N-O Bond Chemistry: The N-methoxy bond itself is a unique functional group. Research into its stability and potential for cleavage or rearrangement under various conditions could lead to unexpected and useful chemical transformations, providing access to different classes of heterocyclic compounds.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery process. For Indole-2-carboxylic acid, 1-methoxy-, this combined approach can provide deep insights into its fundamental properties and guide the design of new functional molecules.

Recent studies on the closely related 5-methoxy-1H-indole-2-carboxylic acid have successfully used Density Functional Theory (DFT) calculations to understand its crystal structure, intermolecular interactions, and spectroscopic properties. mdpi.comnih.gov These studies serve as a template for future computational work on the 1-methoxy isomer.

Key areas for integrated research include:

Molecular Modeling: DFT calculations can be used to predict the geometry, electronic structure, and reactivity of the molecule. This can help in understanding the influence of the 1-methoxy group on the indole ring's aromaticity and the acidity of the carboxylic acid.

Predicting Spectroscopic Properties: Computational methods can simulate spectroscopic data (like NMR and IR), which, when compared with experimental results, can confirm the structure of newly synthesized compounds. nih.gov

Rational Design of Derivatives: By modeling the interactions of virtual derivatives with biological targets (e.g., enzymes or receptors in non-human systems), researchers can prioritize the synthesis of compounds with the highest probability of desired activity. This approach has been used to design indole-2-carboxylic acid derivatives as potential inhibitors for various enzymes. nih.gov

Elucidation of Broader Biological Roles in Complex Systems (excluding human health/disease studies)

While many indole derivatives are explored for medicinal applications, their roles in broader biological systems are equally significant and less understood. mdpi.com Research into the biological activities of Indole-2-carboxylic acid, 1-methoxy- should extend beyond human-centric studies into areas like agriculture, environmental science, and fundamental biochemistry in various organisms.

Plant Biology: The parent compound, indole-3-acetic acid, is a primary plant hormone (auxin) that governs many aspects of plant growth and development. acs.org It is plausible that Indole-2-carboxylic acid, 1-methoxy- or its derivatives could interact with plant biochemical pathways. Future studies could investigate its effects on seed germination, root development, and plant stress responses. This could lead to the development of novel plant growth regulators or herbicides.

Microbiology and Chemical Ecology: Indole compounds are known to be involved in signaling between microorganisms. Investigating whether Indole-2-carboxylic acid, 1-methoxy- can influence microbial processes like biofilm formation or quorum sensing could uncover new tools for microbiology research.

Biochemical Probes: Due to its unique structure, the compound could serve as a competitive inhibitor or allosteric modulator for enzymes in various non-human organisms, similar to how other indole-2-carboxylic acids act as antagonists for NMDA receptors or inhibitors of viral integrases. medchemexpress.com This would make it a valuable tool for studying enzyme function and metabolic pathways in model organisms from insects to fungi. For example, indole derivatives have shown potential as inhibitors of Fructose-1,6-bisphosphatase, an enzyme central to metabolism. nih.gov

By focusing on these emerging research avenues, the scientific community can unlock the full potential of Indole-2-carboxylic acid, 1-methoxy-, transforming it from a chemical curiosity into a valuable molecule with diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.